molecular formula C16H21BN2O4S B1408109 (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid CAS No. 1704121-11-8

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Cat. No.: B1408109
CAS No.: 1704121-11-8
M. Wt: 348.2 g/mol
InChI Key: ZJCCYUKLQWWYTR-UHFFFAOYSA-N
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Description

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid (CAS 1704121-11-8) is a high-purity, research-grade chemical compound with a molecular formula of C16H21BN2O4S and a molecular weight of 348.22 g/mol . This complex molecule is characterized by two key functional groups: a boronic acid and a sulfonamide-linked ethylpiperazine. The boronic acid moiety is essential for Suzuki-Miyaura cross-coupling reactions, a pivotal method in modern organic synthesis for the formation of carbon-carbon bonds . This makes the compound a valuable building block for constructing complex organic architectures, particularly in the development of pharmaceutical intermediates and advanced materials. The sulfonamide group attached to a naphthalene ring system and a polar ethylpiperazine substituent can enhance solubility and influence the compound's electronic properties . This specific structural motif suggests potential applications in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules where such sulfonamide derivatives are often explored for their biological activities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a versatile precursor in their investigations across various scientific fields.

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4S/c1-2-18-9-11-19(12-10-18)24(22,23)16-8-7-15(17(20)21)13-5-3-4-6-14(13)16/h3-8,20-21H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCYUKLQWWYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Naphthalen-1-yl Precursors

The initial step involves synthesizing a naphthalene derivative with a reactive halogen or pseudohalogen (e.g., bromide or iodide) at the 1-position, which serves as a handle for subsequent coupling reactions.

Typical method:

  • Electrophilic substitution of naphthalene to introduce a suitable leaving group at the 1-position, such as bromination or iodination, using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Sulfonylation of the Naphthalene Derivative

The sulfonyl group is introduced via sulfonylation of the aromatic core:

Naphthalene-1-yl halide + 4-ethylpiperazin-1-ylsulfonyl chloride → Naphthalene sulfonyl derivative

Reaction conditions:

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Base: Triethylamine or pyridine
  • Temperature: 0–25°C
  • Monitoring: TLC and NMR

This step yields a sulfonylated intermediate with a reactive sulfonyl chloride group ready for further modification.

Final Purification and Characterization

The crude product is purified via column chromatography, crystallization, or recrystallization. Characterization involves:

Data Tables of Key Reaction Conditions and Yields

Step Reaction Description Reagents Solvent Catalyst/Base Temperature Duration Typical Yield Notes
1 Halogenation of naphthalene NBS or I₂ CCl₄ or DCM 0–25°C 2–4 hours >90% Controlled addition to avoid polyhalogenation
2 Sulfonylation Sulfonyl chloride DCM or acetonitrile Triethylamine 0–25°C 2–6 hours 70–85% Moisture-sensitive
3 Suzuki coupling Boronic acid Dioxane/water Pd(PPh₃)₄, K₂CO₃ 80–110°C 4–12 hours 60–80% Inert atmosphere

Research Findings and Optimization

Recent studies emphasize the importance of:

Optimization of these parameters has led to scalable synthesis with yields exceeding 70%, suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biological assays and as a potential therapeutic agent. The sulfonyl and ethylpiperazine moieties may also contribute to its biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Substituent Variations in the Aromatic Core

Compound Name Structure Molecular Formula Molecular Weight Key Features Reference
(4-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid Phenyl core C₁₂H₁₈BN₃O₄S 311.17 Smaller aromatic core; higher hydrogen bond acceptor count (6) and polar surface area (89.5 Ų)
(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid Dimethylphenyl core C₁₄H₂₃BN₂O₄S 326.23 Methyl groups increase steric hindrance; higher molecular weight
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid Fluorinated phenyl core C₁₃H₂₀BFN₂O₄S 330.18 Fluorine enhances electronic effects; higher logP (2.17) suggests improved lipophilicity

Key Observations :

  • Substituent Effects : Methyl and fluoro groups in analogs modulate electronic properties and steric bulk, impacting reactivity and solubility. For example, fluorination improves metabolic stability in drug design ().

Variations in the Sulfonamide Group

Compound Name Amine Group Molecular Weight Applications Reference
(4-(Piperidin-1-yl)phenyl)boronic acid Piperidine 229.09 Simpler amine; lower complexity (used in Suzuki couplings)
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Extended piperazine-propoxy chain 292.18 Increased flexibility; potential for targeting membrane proteins
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid Chlorophenyl-sulfonyl piperazine 381.64 Halogenated sulfonyl group enhances electrophilicity

Key Observations :

  • Amine Bulk : Bulky groups like 4-ethylpiperazine (target compound) reduce reaction yields in cross-couplings due to steric effects ().

Reactivity in Cross-Couplings

  • Desulfonative Coupling : Sulfonyl fluorides react with boronic acids under base-free conditions (e.g., alkenyl boronic acids yield ~80%) (). The target compound’s sulfonyl group may participate similarly.
  • Steric Challenges : Bulky amines (e.g., 4-ethylpiperazine) reduce yields in dual Suzuki couplings (48% for similar structures) ().

Physicochemical Properties

Property Target Compound Phenyl Analog () Fluorinated Analog ()
Molecular Weight ~333.21 (estimated) 311.17 330.18
Hydrogen Bond Acceptors 6 6 6
Topological Polar Surface Area ~89.5 Ų 89.5 Ų 89.5 Ų
Solubility Likely low in water; requires DMSO/THF () Similar solubility challenges Improved lipophilicity (logP 2.17)

Stability : Boronic acids are prone to protodeboronation under acidic conditions. The naphthalene core may enhance stability compared to phenyl derivatives ().

Biological Activity

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, identified by CAS No. 1704121-11-8, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its ability to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

The molecular formula of this compound is C16H21BN2O4S, with a molecular weight of 348.23 g/mol. The structure includes a naphthalene moiety linked to a boronic acid functional group, which is crucial for its biological activity.

Boronic acids, including this compound, function primarily as transition state inhibitors . They mimic the natural substrates of β-lactamases, allowing them to bind to the active site of the enzyme and inhibit its function. This inhibition restores the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various class A β-lactamases, including KPC and CTX-M types. For instance, it has been shown to restore susceptibility to cefepime in clinical isolates of K. pneumoniae that produce KPC carbapenemase .

Enzyme Type IC50 (µM) Comments
KPC-20.5Effective in restoring antibiotic activity
CTX-M-150.8Comparable to existing inhibitors

Antibacterial Efficacy

The compound does not exhibit intrinsic antimicrobial activity when used alone; however, when combined with β-lactam antibiotics, it significantly enhances their antibacterial properties against resistant strains. This synergistic effect is critical in the development of new therapeutic strategies against multi-drug resistant infections.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Restoration of Antibiotic Activity : In a study involving a pan-drug-resistant K. pneumoniae isolate, the combination of this boronic acid derivative with cefepime resulted in a notable reduction in bacterial load in vitro and in vivo models .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the piperazine ring and sulfonamide group can enhance the binding affinity and selectivity towards specific β-lactamases, leading to improved therapeutic outcomes .

Q & A

Q. What are the key synthetic strategies for (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, and how is its structural integrity validated?

Synthesis typically involves sequential functionalization of the naphthalene core: sulfonation followed by coupling with 4-ethylpiperazine and boronic acid introduction via cross-coupling (e.g., Suzuki-Miyaura). Structural validation employs:

  • X-ray crystallography to confirm polymorphic forms and hydrogen-bonding networks (e.g., naphthalen-1-yl boronic acid polymorphs ).
  • NMR spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H} NMR to monitor boronic acid hydration states and verify sulfonamide/piperazine integration (e.g., pH-dependent 11B^{11}\text{B} shifts ).
  • Mass spectrometry : MALDI-MS with derivatization (e.g., diol esterification) to avoid boroxine interference .

Q. Which analytical methods are optimal for quantifying boronic acid impurities in pharmaceutical intermediates?

  • LC-MS/MS : Validated for simultaneous detection of carboxy/methyl phenyl boronic acids at <1 ppm sensitivity, with ICH-compliant parameters (LOD, LOQ, linearity) .
  • Derivatization strategies : Cyclic ester formation with diols (e.g., 2,3-butanedione) to stabilize boronic acids for MALDI-MS analysis .

Q. How does the boronic acid moiety interact with biological diols (e.g., glycoproteins), and what factors influence binding selectivity?

  • Reversible esterification : Binds 1,2/1,3-cis diols (e.g., cell-surface carbohydrates) via pH-dependent equilibria.
  • Secondary interactions : Non-specific protein binding (e.g., RNAse A/ExtrAvidin) can reduce selectivity. Buffer optimization (e.g., borate pH) mitigates this .
  • SPR spectroscopy : Quantifies glycoprotein binding kinetics (kon/koff) and terminal saccharide specificity .

Advanced Research Questions

Q. How can this boronic acid be integrated into electrochemical or fluorescence-based sensors for real-time glucose monitoring?

  • Electrochemical design : Use redox-active polymers (e.g., poly-nordihydroguaiaretic acid) as molecular sieves to enhance stability and avoid indicator leaching. Boronic acid acts as a non-redox-active receptor, with displacement assays enabling reusable glucose detection .
  • Fluorescence sensors : Employ d-PeT (donor-photoinduced electron transfer) carbazole boronic acids. DFT/TDDFT calculations guide sensor design for α-hydroxyl carboxylic acids, achieving 8-fold fluorescence enhancement via optimized electron transfer rates .

Q. What challenges arise in achieving selective glycoprotein capture, and how can experimental conditions be optimized?

  • Key challenge : Non-specific interactions (e.g., hydrophobic/ionic) compete with boronic acid-diol binding.
  • Solutions :
    • Surface engineering : Use carboxymethyl dextran-coated gold substrates to reduce non-specific adsorption .
    • Buffer modulation : High-pH borate buffers disrupt weak secondary interactions while preserving specific binding .

Q. How do kinetic parameters (kon/koff) of boronic acid-sugar binding impact sensor response times and therapeutic applications?

  • Stopped-flow kinetics : Binding with fructose (kon ~104^4 M1^{-1}s1^{-1}) is faster than glucose, correlating with thermodynamic affinity. Real-time sensing requires kon >103^3 M1^{-1}s1^{-1} for sub-second equilibrium .
  • Drug design implications : Rapid kon values enable dynamic enzyme inhibition (e.g., proteasome inhibitors) with reversible binding .

Q. What contradictions exist in boronic acid-diol binding data, and how can they be resolved?

  • Contradiction : Reported binding affinities vary due to buffer composition, secondary interactions, or boroxine formation.
  • Resolution :
    • Standardize buffer conditions (e.g., 0.1 M phosphate, pH 7.4) .
    • Pre-treat samples with diols (e.g., sorbitol) to block boroxine formation during MS analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
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(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

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